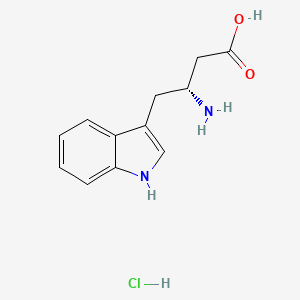

(R)-3-氨基-4-(1H-吲哚-3-基)丁酸盐酸盐

描述

“®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride” is a compound that contains an indole moiety . Indole is an aromatic heterocyclic compound which exhibits a distinct reactivity . Indole is composed of a benzo-pyrrole in which the benzene and pyrrole rings are fused together through the 2- and 3-positions of the pyrrole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-(1H-indol-3-yl)butanoic acid was sequentially transformed into ethyl 4-(1H-indol-3-yl)butanoate, 4-(1H-indol-3-yl)butanohydrazide, and 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol as a nucleophile .Molecular Structure Analysis

The molecular structure of similar compounds, such as ®-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, has been reported . The molecular weight of this compound is 318.37 .Chemical Reactions Analysis

Indole derivatives are known to be ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as Indole-3-butyric acid, have been reported . It has a density of 1.3±0.1 g/cm3, a boiling point of 426.6±20.0 °C at 760 mmHg, and a flash point of 211.8±21.8 °C .科学研究应用

生物质衍生的乙酰丙酸用于药物合成

从生物质中提取的乙酰丙酸由于其羰基和羧基,在药物合成中展示了多功能的应用。它显著降低了药物合成的成本,简化了工艺,并且具有未开发的药用潜力。它的衍生物通过各种化学改性,在癌症治疗、医疗材料等领域发挥作用,证明了利用生物质衍生的化学物质进行药物研发的灵活性和多样性 (Zhang 等人,2021)。

分析科学中的茚三酮反应

茚三酮反应对于分析氨基酸、肽和蛋白质至关重要,跨越众多科学学科。它与伯胺形成独特的发色团的能力使其在分析化学、生物化学以及食品科学和法医学等领域具有不可估量的价值。该反应突出了化学与广泛的科学探究之间的交叉,强调了化学反应在理解复杂的生物和环境样品中的基础作用 (Friedman,2004)。

有机酸在增产和保护中的应用

有机酸作为盐酸的腐蚀性较低的替代品,在去除各种环境中的地层损伤和溶解过程中得到应用。它们的使用说明了化学工业向更可持续、对操作和环境安全危害较小的物质转变。在石油和天然气作业中探索有机酸,以及它们在缓蚀中的作用,展示了在工业过程中不断寻找性能更好且对环境友好的化学品 (Alhamad 等人,2020)。

亲水相互作用色谱 (HILIC)

HILIC 为分离极性、弱酸性或碱性样品提供了另一种选择,扩展了药物分析、蛋白质组学等领域使用的色谱技术。HILIC 在处理不同化合物方面的多功能性强调了分析化学中方法学多样性的重要性,能够对复杂混合物进行详细分析,并为新药的开发和对生物过程的理解做出贡献 (Jandera,2011)。

药理学中的绿原酸

绿原酸 (CGA) 表现出多种药理作用,包括抗氧化、抗菌和保肝活性。它在管理代谢综合征相关疾病中的作用例证了天然化合物在预防和治疗慢性疾病中的潜力。对 CGA 治疗作用的探索说明了营养、药理学和慢性疾病管理之间的交叉,突出了膳食多酚在健康促进中的潜力 (Naveed 等人,2018)。

作用机制

While the specific mechanism of action for “®-3-Amino-4-(1H-indol-3-yl)butanoic acid hydrochloride” is not available, it’s worth noting that indole-3-butyric acid, a related compound, is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .

安全和危害

未来方向

The future directions for the research and application of indole derivatives are promising. They are of wide interest because of their diverse biological and clinical applications . They can be found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, further exploration and exploitation of these compounds could lead to valuable therapeutic agents in drug designing programs .

属性

IUPAC Name |

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11;/h1-4,7,9,14H,5-6,13H2,(H,15,16);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALSUNLRNHITKL-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3268172.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B3268219.png)

![(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3268231.png)

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)